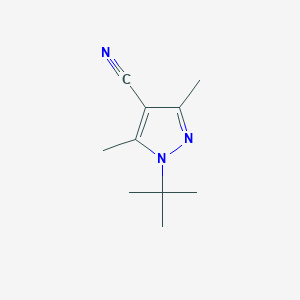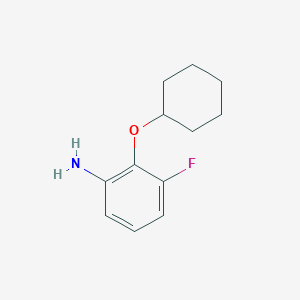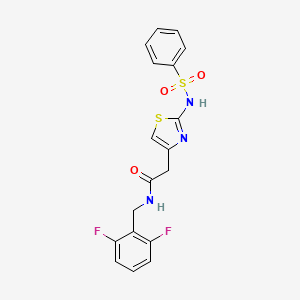![molecular formula C19H12ClN3OS B2437679 2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-04-2](/img/structure/B2437679.png)
2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that belongs to a class of molecules known as thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent phosphoinositide 3-kinase inhibitors . They are synthesized from commercially available substances in moderate to good yields .
Synthesis Analysis
The synthesis of these compounds involves several steps. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps . The compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a thiazolo[5,4-b]pyridine core. The pyridyl attached to thiazolo[5,4-b]pyridine is a key structural unit for PI3Kα inhibitory potency . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Aplicaciones Científicas De Investigación
Chemical Sensing and Selectivity
- A study by Hajiaghabababaei et al. (2016) described the use of a related compound, N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide, as a selective sensing material in a PVC membrane for constructing a new chromium ion selective electrode. This electrode demonstrated high selectivity towards Cr(III) ions, indicating the potential of related compounds in chemical sensing applications (Hajiaghabababaei, 2016).
Chemical Synthesis and Modification
- Zhao et al. (2017) discovered that 2-(pyridin-2-yl)aniline, a compound structurally similar to 2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, can act as a directing group for sp2 C-H bond amination mediated by cupric acetate. This highlights the potential of related compounds in facilitating specific chemical reactions and synthesis processes (Zhao et al., 2017).
Potential in Drug Discovery
- A study by Borzilleri et al. (2006) identified substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, similar in structure to this compound, as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These findings suggest the relevance of structurally similar compounds in drug discovery, particularly in targeting specific enzymes or receptors (Borzilleri et al., 2006).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on these compounds could involve further exploration of their PI3K inhibitory activity and potential applications in the treatment of diseases where PI3K plays a key role. Additionally, further studies could focus on optimizing the synthesis process and exploring the structure-activity relationships of these compounds .
Análisis Bioquímico
Biochemical Properties
The compound 2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide interacts with the enzyme PI3K, inhibiting its activity . The interaction between this compound and PI3K is crucial for its biochemical function. The inhibition of PI3K by this compound is significant, with a representative compound showing an IC50 value of 3.6 nm .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibitory action on PI3K. PI3K is a key enzyme involved in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting PI3K, this compound can significantly influence cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the PI3K enzyme, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism.
Propiedades
IUPAC Name |
2-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-15-5-2-1-4-14(15)17(24)22-13-9-7-12(8-10-13)18-23-16-6-3-11-21-19(16)25-18/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDPADHHGWOHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2437601.png)
![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2437602.png)
![1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2437604.png)
![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437605.png)




![N-butyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2437615.png)

![11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2437617.png)